Bsh-IN-1 -

Bsh-IN-1

Catalog Number: EVT-2497988
CAS Number:
Molecular Formula: C25H41FO3
Molecular Weight: 408.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BSH-IN-1 is a covalent inhibitor of bile salt hydrolases. It is selective for bile salt hydrolases over the farnesoid X receptor (FXR) and G protein-coupled bile acid activated receptor (GP-BAR) at 100 µM. BSH-IN-1 inhibits the bile salt hydrolases of the Gram-negative bacterium B. theta and the Gram-positive bacterium B. longum (IC50s = 427 and 108 nM, respectively). It also inhibits deconjugation of bile acids in a variety of bacteria and in resuspended mouse feces. Oral administration of BSH-IN-1 (10 mg/kg) decreases bile salt hydrolase activity and deconjugated bile acid levels in feces in mice.

Source and Classification

BSH-IN-1 is classified as a bacillithiol inhibitor. It is synthesized from various chemical precursors and has been characterized for its inhibitory effects on bacillithiol-dependent processes in bacteria. The development of BSH-IN-1 stems from research aimed at understanding the biochemical pathways involving bacillithiol and its role in bacterial resistance mechanisms.

Synthesis Analysis

The synthesis of BSH-IN-1 involves several key steps, typically utilizing standard organic synthesis techniques. While specific details about the synthetic pathway for BSH-IN-1 were not extensively detailed in the available literature, related compounds have been synthesized through methods such as:

  1. Amide Coupling: This method often employs coupling reagents like HATU (hexafluoro phosphonium hexafluorophosphate) in solvents such as dimethylformamide to facilitate the formation of amide bonds between amino acids or other functional groups.
  2. Chromatographic Purification: After synthesis, products are commonly purified using high-performance liquid chromatography to isolate the desired compound from by-products and unreacted starting materials.

For example, a related study described the synthesis of a probe conjugate involving cholic acid and an aminocoumarin fluorophore through similar methods, highlighting the versatility of these techniques in producing compounds with specific biochemical activities .

Molecular Structure Analysis

The molecular structure of BSH-IN-1 has not been explicitly detailed in the literature, but it is expected to contain functional groups that interact specifically with bacillithiol or its associated enzymes. Typically, inhibitors of this nature may feature:

  • Aromatic Rings: Often present in drug-like molecules for enhanced binding interactions.
  • Functional Groups: Such as amines or carboxylic acids that can form hydrogen bonds with target proteins.

Understanding the precise molecular structure would require spectroscopic analysis techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry to confirm its identity and purity.

Chemical Reactions Analysis

BSH-IN-1 is primarily involved in chemical reactions that inhibit bacillithiol activity. The mechanism generally involves:

  • Competitive Inhibition: Where BSH-IN-1 competes with bacillithiol for binding sites on target enzymes.
  • Enzyme Activity Assays: These are often employed to assess the effectiveness of BSH-IN-1 by measuring changes in enzyme kinetics upon introduction of the inhibitor.

Such assays can provide insights into the concentration-dependent effects of BSH-IN-1 on bacillithiol-related enzymatic reactions.

Mechanism of Action

The mechanism of action of BSH-IN-1 revolves around its ability to inhibit bacillithiol-dependent enzymes. Bacillithiol functions primarily as a reducing agent, helping maintain redox balance within bacterial cells. When BSH-IN-1 binds to enzymes that utilize bacillithiol:

  • Inhibition of Redox Reactions: The inhibitor prevents bacillithiol from participating in essential redox reactions, leading to increased oxidative stress within bacterial cells.
  • Impact on Survival: This mechanism can compromise bacterial survival under stress conditions, making it a potential target for antibiotic development.

Data supporting these mechanisms typically come from enzyme kinetics studies and cellular assays demonstrating increased susceptibility of bacteria to oxidative agents when treated with BSH-IN-1.

Physical and Chemical Properties Analysis

While specific physical and chemical properties for BSH-IN-1 are not extensively documented, general characteristics expected for small molecule inhibitors include:

  • Molecular Weight: Typically within 200–500 g/mol for effective cellular uptake.
  • Solubility: Solubility in organic solvents like dimethyl sulfoxide or ethanol is common to facilitate biological assays.

These properties are critical for determining the compound's bioavailability and effectiveness as an antibacterial agent.

Applications

BSH-IN-1 has several potential applications:

  • Antibacterial Research: As an inhibitor of bacillithiol, it could be used to study bacterial resistance mechanisms and develop new antibiotics targeting Gram-positive pathogens.
  • Biochemical Assays: It may serve as a tool compound in assays designed to measure bacillithiol activity or redox state within microbial systems.

Research into compounds like BSH-IN-1 contributes significantly to understanding bacterial physiology and developing innovative therapeutic strategies against resistant strains.

Introduction to Bsh-IN-1 in Contemporary Research

Discovery and Initial Characterization as a Bile Salt Hydrolase Inhibitor

Bsh-IN-1 [(R)-5-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)-1-fluorohexan-2-one] emerged from rational drug design efforts to develop pan-inhibitors of gut bacterial bile salt hydrolases (BSHs). This enzyme class catalyzes the initial deconjugation of primary bile acids (e.g., taurocholate) into free bile acids, a gateway reaction shaping the entire enterohepatic bile acid pool [2] [6]. Researchers designed Bsh-IN-1 by integrating a chenodeoxycholic acid-derived steroidal core with an α-fluoromethyl ketone (FMK) electrophilic warhead, strategically positioned to target the conserved catalytic cysteine (Cys2) present in all BSH enzymes [3] [9].

Initial biochemical characterization revealed its nanomolar potency and broad-spectrum activity. Bsh-IN-1 inhibits BSHs from phylogenetically diverse gut bacteria: the Gram-negative Bacteroides thetaiotaomicron (B. theta, IC₅₀ = 427 nM) and the Gram-positive Bifidobacterium longum (IC₅₀ = 108 nM) [3] [9]. Crucially, it achieves near-complete (>98%) abolition of bile acid deconjugation in complex biological matrices like resuspended mouse feces, demonstrating efficacy against the collective BSH activity of a diverse microbial community [3] [9]. This distinguishes it from earlier, less potent inhibitors like riboflavin or caffeic acid phenethyl ester (CAPE) identified in high-throughput screens [1] [3].

Table 1: Key Biochemical Properties of Bsh-IN-1

PropertyValue/CharacteristicSignificance
Chemical ClassBile acid analog + α-Fluoromethyl ketone warheadEnables targeted covalent binding to BSH catalytic cysteine
Primary TargetBacterial Bile Salt Hydrolases (BSHs)Gateway enzyme in bile acid metabolism
Inhibition MechanismIrreversible (Covalent)Sustained effect despite high substrate concentrations
Potency (IC₅₀)B. theta BSH: 427 nM; B. longum BSH: 108 nMNanomolar efficacy across bacterial lineages
Selectivity (Reported)>100 µM for FXR, GP-BARMinimizes off-target host receptor interactions
Key Metabolite Effect↓ Fecal deconjugated bile acidsProof of target engagement in vivo

Significance of Targeting Gut Microbiota Enzymes in Therapeutic Research

Targeting BSH enzymes represents a paradigm shift in therapeutic research, focusing on microbial metabolism rather than microbial viability. BSH activity is a conserved function across major gut bacterial phyla (Firmicutes, Bacteroidetes, Actinobacteria) [2] [6]. By inhibiting BSHs, Bsh-IN-1 modulates the bile acid landscape, shifting the pool towards conjugated primary bile acids (e.g., tauro-β-muricholic acid, TCA) and away from deconjugated primary and secondary bile acids (e.g., CA, DCA, LCA) [3] [6]. This shift has profound downstream consequences because bile acids function as signaling molecules activating host nuclear receptors (FXR, PXR, LXR) and G-protein coupled receptors (TGR5) [2] [6].

Activation of these receptors regulates core host physiological processes:

  • Glucose Homeostasis: FXR activation influences insulin sensitivity and gluconeogenesis [6].
  • Lipid Metabolism: FXR and LXR modulate cholesterol synthesis, transport (via ABCG5/G8), and bile acid neosynthesis (via CYP7A1) [2] [6].
  • Energy Expenditure: TGR5 activation stimulates thermogenesis in brown adipose tissue [6].
  • Immune Function: Bile acids influence inflammatory pathways and innate immune responses [6] [10].

Consequently, Bsh-IN-1 serves as a precise chemical tool to dissect the causal links between microbial bile acid metabolism and host metabolic health, inflammation, and disease [3] [10]. Its development addresses the critical unmet need for agents capable of pan-inhibition across the diverse BSH enzymes within the gut microbiome [3] [10].

Research Gaps and Opportunities in BSH Inhibition Strategies

Prior to Bsh-IN-1, BSH inhibition strategies faced significant limitations. Natural compounds (e.g., CAPE, riboflavin) identified via high-throughput screens exhibited modest potency, narrow spectrum activity (often specific to certain BSH phylotypes), and lacked well-defined mechanisms of action [1] [3]. Genetic knockout approaches, while informative, are impractical for therapeutic use and fail to address the functional redundancy of BSHs across diverse bacterial species [6] [10].

Bsh-IN-1 addresses the critical need for a potent, broad-spectrum, pharmacologically tractable inhibitor. However, key research gaps and opportunities persist:

  • Isoform Selectivity & Microbial Specificity: While pan-inhibition is desirable for research tools, therapeutic applications may require selectively inhibiting BSHs from specific bacteria or BSH phylotypes (e.g., T0-T7) which exhibit distinct substrate preferences and potential host effects [2] [6] [10]. Chemoproteomic profiling using activity-based probes reveals distinct substrate preferences among gut microbiota-associated BSHs, suggesting potential for refined targeting [10].
  • Impact on Microbial Ecology: The consequences of prolonged BSH inhibition on gut microbiota composition, stability, and overall community function beyond bile acid metabolism remain underexplored. Does inhibition create a niche for pathobionts? [6].
  • Delivery & Stability: Ensuring sufficient inhibitor concentration at the site of action (small intestine and colon) amidst a complex milieu of enzymes and bile acids requires optimization [5]. Microencapsulation strategies used for BSH-active probiotics highlight potential delivery solutions [5].
  • Beyond Metabolic Disease: While metabolic applications (hypercholesterolemia, NAFLD, obesity) are prominent, the role of BSHs in inflammation, cancer, and neurological disorders via the gut-brain axis warrants investigation using tools like Bsh-IN-1 [6].
  • Combination Therapies: Potential synergies with probiotics (e.g., BSH-deficient strains) or prebiotics modulating bile-acid transforming bacteria need exploration [5] [8]. Lactobacillus plantarum and Saccharomyces boulardii exhibit significant BSH activity [8], suggesting their modulation could complement inhibition.

Table 2: Evolution of BSH Inhibitor Strategies & Bsh-IN-1's Position

Inhibitor TypeExamplesAdvantagesLimitationsBsh-IN-1 Advancement
Natural CompoundsCAPE, RiboflavinBiocompatible, dietary sourcesLow potency, narrow spectrum, unclear MOAHigh potency (nM), broad spectrum, defined covalent MOA
Antibiotics (AGPs)Tetracyclines, RoxarsonePotent BSH inhibition, growth promotion effectNon-specific, disrupt microbiota, resistanceSelective for BSH, minimal impact on bacterial growth
Genetic KnockoutBSH gene deletionDefinitive target validationTherapeutically irrelevant, complex compensationPharmacological tool, applicable in vivo
Covalent Pan-InhibitorBsh-IN-1Irreversible inhibition, pan-BSH activity, nanomolar potency, in vivo efficacyPotential off-target effects?, delivery challengesN/A (Defining Standard)

Properties

Product Name

Bsh-IN-1

IUPAC Name

(5R)-5-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-1-fluorohexan-2-one

Molecular Formula

C25H41FO3

Molecular Weight

408.6 g/mol

InChI

InChI=1S/C25H41FO3/c1-15(4-5-18(28)14-26)19-6-7-20-23-21(9-11-25(19,20)3)24(2)10-8-17(27)12-16(24)13-22(23)29/h15-17,19-23,27,29H,4-14H2,1-3H3/t15-,16+,17-,19-,20+,21+,22-,23+,24+,25-/m1/s1

InChI Key

XDVGNIBMZHDZLL-GDQMVUAZSA-N

SMILES

CC(CCC(=O)CF)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Solubility

not available

Canonical SMILES

CC(CCC(=O)CF)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Isomeric SMILES

C[C@H](CCC(=O)CF)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.